molecular formula C11H10N2OS B12356270 (NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine

(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine

Cat. No.: B12356270
M. Wt: 218.28 g/mol
InChI Key: FVKOYJDOHUHQMZ-MDWZMJQESA-N
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Description

(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine is a chemical compound characterized by the presence of a thiazole ring, a phenyl group, and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine typically involves the condensation of 2-phenyl-1,3-thiazole-4-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl and thiazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine: shares structural similarities with other thiazole derivatives and hydroxylamine compounds.

    Thiazole derivatives: Compounds like 2-phenylthiazole and 4-methylthiazole.

    Hydroxylamine derivatives: Compounds such as N-hydroxybenzylamine and N-hydroxyacetophenone.

Uniqueness

  • The unique combination of the thiazole ring and hydroxylamine moiety in this compound imparts distinct chemical and biological properties.
  • Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H10N2OS/c1-8(13-14)10-7-15-11(12-10)9-5-3-2-4-6-9/h2-7,14H,1H3/b13-8+

InChI Key

FVKOYJDOHUHQMZ-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\O)/C1=CSC(=N1)C2=CC=CC=C2

Canonical SMILES

CC(=NO)C1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

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